Cas no 82413-63-6 (4-[(morpholin-4-yl)methyl]benzaldehyde)

4-[(morpholin-4-yl)methyl]benzaldehyde structure
82413-63-6 structure
商品名:4-[(morpholin-4-yl)methyl]benzaldehyde
CAS番号:82413-63-6
MF:C12H15NO2
メガワット:205.253003358841
MDL:MFCD05865107
CID:721042
PubChem ID:2795498

4-[(morpholin-4-yl)methyl]benzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde,4-(4-morpholinylmethyl)-
    • 4-(morpholin-4-ylmethyl)benzaldehyde
    • 4-(Morpholinomethyl)benzaldehyde
    • 4-morpholin-4-ylmethyl benzaldehyde
    • 4-morpholinomethyl-benzaldehyde
    • 4-[(morpholin-4-yl)methyl]benzaldehyde
    • 4-(4-Morpholinylmethyl)benzaldehyde (ACI)
    • 4-Morpholinomethylbenzaldehyde
    • Z1509533223
    • DTXSID90383718
    • 82413-63-6
    • 4-morpholin-4-ylmethyl-benzaldehyde
    • 4-(morpholinomethyl)-benzaldehyde
    • EN300-1196750
    • G30011
    • MS-22195
    • CS-0268154
    • 4-(4-Carboxaldehydebenzyl)morpholine
    • 4-(4-morpholinylmethyl)benzaldehyde
    • J-513785
    • SCHEMBL207661
    • KMAHWHPUXGNVBN-UHFFFAOYSA-N
    • MFCD05865107
    • 4-Morpholin-4-ylmethylbenzaldehyde
    • AKOS015968484
    • DB-026144
    • MDL: MFCD05865107
    • インチ: 1S/C12H15NO2/c14-10-12-3-1-11(2-4-12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2
    • InChIKey: KMAHWHPUXGNVBN-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C=CC(CN2CCOCC2)=CC=1

計算された属性

  • せいみつぶんしりょう: 205.11000
  • どういたいしつりょう: 205.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.54000
  • LogP: 1.26920

4-[(morpholin-4-yl)methyl]benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M733108-50mg
4-(4-Morpholinylmethyl)benzaldehyde
82413-63-6
50mg
$ 95.00 2022-06-03
Enamine
EN300-1196750-1.0g
4-[(morpholin-4-yl)methyl]benzaldehyde
82413-63-6 95%
1g
$156.0 2023-05-25
Enamine
EN300-1196750-5.0g
4-[(morpholin-4-yl)methyl]benzaldehyde
82413-63-6 95%
5g
$452.0 2023-05-25
Enamine
EN300-1196750-0.1g
4-[(morpholin-4-yl)methyl]benzaldehyde
82413-63-6 95%
0.1g
$39.0 2023-11-25
TRC
M733108-100mg
4-(4-Morpholinylmethyl)benzaldehyde
82413-63-6
100mg
$ 135.00 2022-06-03
Enamine
EN300-1196750-100mg
4-[(morpholin-4-yl)methyl]benzaldehyde
82413-63-6 95.0%
100mg
$39.0 2023-10-03
Enamine
EN300-1196750-2500mg
4-[(morpholin-4-yl)methyl]benzaldehyde
82413-63-6 95.0%
2500mg
$306.0 2023-10-03
1PlusChem
1P004XFY-500mg
Benzaldehyde,4-(4-morpholinylmethyl)-
82413-63-6 97%
500mg
$135.00 2024-04-21
A2B Chem LLC
AC29166-250mg
4-(Morpholinomethyl)benzaldehyde
82413-63-6 95%
250mg
$254.00 2024-04-19
Enamine
EN300-1196750-500mg
4-[(morpholin-4-yl)methyl]benzaldehyde
82413-63-6 95.0%
500mg
$100.0 2023-10-03

4-[(morpholin-4-yl)methyl]benzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  cooled; 20 min, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water ;  basified
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C; 30 min, 0 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 0 °C
3.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C
3.2 Solvents: Dichloromethane ;  1 h, -78 °C
3.3 Reagents: Triethylamine ;  20 min, -78 °C
リファレンス
3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease
Prati, Federica; et al, ACS Chemical Neuroscience, 2015, 6(10), 1665-1682

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 60 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
リファレンス
Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches
Whitehouse, Andrew J.; et al, Journal of Medicinal Chemistry, 2019, 62(15), 7210-7232

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium triacetoxyborohydride Solvents: Dichloromethane ;  90 min, rt
1.2 Solvents: Water ;  pH 14, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 30 min, rt; 0 °C; 0 °C → rt; 30 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
リファレンス
Development of inhibitors against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD) using fragment-based approaches
Whitehouse, Andrew J.; et al, ChemRxiv, 2019, 1, 1-79

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  overnight, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
2.2 1 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility
Ferguson, Jalisa H. ; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 992-1001

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility
Ferguson, Jalisa H. ; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 992-1001

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile
リファレンス
Improving cytotoxic properties of ferrocenes by incorporation of saturated N-heterocycles
Hodik, Tomas; et al, Journal of Organometallic Chemistry, 2017, 846, 141-151

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium triacetoxyborohydride Solvents: 1,2-Dichloroethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype
Santos, Sofia A.; et al, European Journal of Medicinal Chemistry, 2015, 102, 320-333

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  2 h, reflux
リファレンス
A Modular Synthesis of Unsymmetrical Tetraarylazadipyrromethenes
Hall, Michael J.; et al, Journal of Organic Chemistry, 2005, 70(14), 5571-5578

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, 0 °C
2.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -78 °C; 15 min, -78 °C
2.2 Solvents: Dichloromethane ;  1 h, -78 °C
2.3 Reagents: Triethylamine ;  20 min, -78 °C
リファレンス
3,4-Dihydro-1,3,5-triazin-2(1H)-ones as the First Dual BACE-1/GSK-3β Fragment Hits against Alzheimer's Disease
Prati, Federica; et al, ACS Chemical Neuroscience, 2015, 6(10), 1665-1682

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Sodium triacetoxyborohydride Solvents: Dichloromethane ;  90 min, rt
1.2 Reagents: Water ;  pH 14, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 60 min, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
リファレンス
Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based Approaches
Whitehouse, Andrew J.; et al, Journal of Medicinal Chemistry, 2019, 62(15), 7210-7232

4-[(morpholin-4-yl)methyl]benzaldehyde Raw materials

4-[(morpholin-4-yl)methyl]benzaldehyde Preparation Products

4-[(morpholin-4-yl)methyl]benzaldehyde 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:82413-63-6)4-[(morpholin-4-yl)methyl]benzaldehyde
A840324
清らかである:99%
はかる:5g
価格 ($):461.0